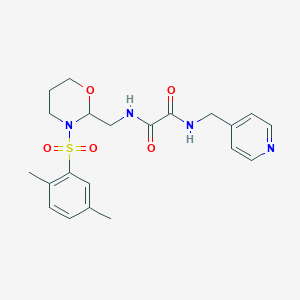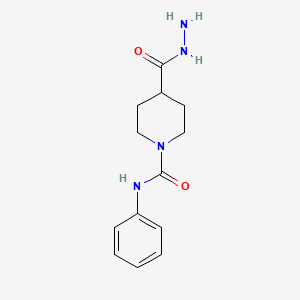
2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile;hydrochloride” is a chemical compound with the molecular formula C10H10F2N2O . It is used for research and development purposes .
Chemical Reactions Analysis
Specific chemical reactions involving “2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile;hydrochloride” are not available in the sources I found. Typically, the reactivity of a compound depends on its functional groups and the conditions under which it is reacted .Physical And Chemical Properties Analysis
The molecular weight of “2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile;hydrochloride” is 212.2 . Other physical and chemical properties like boiling point or density are not specified in the available sources .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are important in medicinal chemistry due to their unique physical, chemical, and biological properties. The introduction of fluorine atoms into lead structures has been a common modification to improve the physical, biological, and environmental properties of agricultural products. The compound can be utilized in the synthesis of fluorinated pyridines, which are less reactive than their chlorinated and brominated analogues due to the strong electron-withdrawing substituents in the aromatic ring .
Radiobiology and Imaging Agents
The compound’s fluorinated structure makes it a candidate for the synthesis of 18 F-substituted pyridines , which are of special interest as potential imaging agents for various biological applications. These agents can be used in local radiotherapy for cancer and have applications in positron emission tomography (PET) imaging .
Agricultural Chemistry
In agricultural chemistry, the introduction of fluorine atoms into lead structures is a significant chemical modification. The compound EN300-103637 could be used to synthesize new agricultural products with improved properties. Fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings, and many such compounds have been commercialized as active ingredients in agricultural products .
Pharmaceutical Research
Approximately 10% of pharmaceuticals used for medical treatment contain a fluorine atom. The compound could serve as a synthetic block in the development of new fluorinated medicinal candidates. Its fluorinated structure is beneficial in the discovery of drugs with enhanced efficacy and reduced toxicity .
Development of Fluorinated Chemicals
The demand for fluorinated chemicals in various industries has steadily increased. The compound EN300-103637 can be a valuable synthetic block for the development of fluorinated chemicals, owing to the high availability of fluorinated synthetic blocks and effective fluorinating reagents .
Potential Herbicidal Applications
The compound has potential applications in the synthesis of herbicides. For instance, a derivative of the compound, Perfluoroalkyl [1,8]-naphtiridine , has been synthesized with herbicidal effects, indicating that EN300-103637 could be used to develop new herbicides with fluorine-containing substituents .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O.ClH/c1-10(14,5-13)6-15-7-2-3-8(11)9(12)4-7;/h2-4H,6,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMCWFLHJFUTNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=C(C=C1)F)F)(C#N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-4,1,2-benzothiadiazine 4,4-dioxide](/img/structure/B2578671.png)
![5-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2578675.png)
![2-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2578676.png)

![2-[[5-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2578678.png)


![N-([2,3'-bipyridin]-4-ylmethyl)-4-(methylthio)benzamide](/img/structure/B2578685.png)


![N-[(2E)-6-(ethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-4-carboxamide](/img/structure/B2578689.png)

![1-(1-(3-Methoxybenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2578691.png)
![N-(1-benzylpiperidin-4-yl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide](/img/structure/B2578693.png)